6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid
Description
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a seven-membered azepine ring fused with an imidazole moiety and a carboxylic acid substituent. This structure confers unique physicochemical properties, such as moderate hydrophilicity due to the carboxylic acid group and conformational flexibility from the azepine ring. The compound is synthesized via condensation of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with 2-amino-1-arylethanones, followed by alkylation to form quaternary salts (e.g., bromides or chlorides) . These derivatives exhibit broad-spectrum antimicrobial activity, with some showing potency comparable to reference drugs against Staphylococcus aureus, Candida albicans, and Cryptococcus neoformans .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)7-6-10-8-4-2-1-3-5-11(7)8/h6H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENUGPLNQCEXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=C(N2CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursors
The bicyclic imidazo[1,2-a]azepine core is commonly formed by intramolecular cyclization of appropriately substituted aminoalkyl precursors. This involves:
- Starting from a linear aminoalkyl imidazole derivative or a related intermediate.
- Inducing ring closure under acidic or basic conditions, often using heat or catalysts to promote cyclization.
- The cyclization step forms the seven-membered azepine ring fused to the imidazole ring.
This method is supported by analogous syntheses of related imidazoazepine compounds, where cyclization is a key step to form the bicyclic framework.
Functional Group Introduction
The carboxylic acid group at the 3-position can be introduced by:
- Carboxylation of a suitable precursor , such as a halogenated intermediate (e.g., 3-bromo derivative), followed by hydrolysis.
- Alternatively, oxidation of a methyl or aldehyde substituent at the 3-position to the carboxylic acid.
- Use of carbonylation reactions involving carbon monoxide under catalytic conditions to install the carboxyl group.
For example, 3-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine can be synthesized first, then converted to the carboxylic acid via nucleophilic substitution and hydrolysis.
Use of Carbonyl Chloride Intermediates
A related compound, 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride, serves as a reactive intermediate in the synthesis of the carboxylic acid or its derivatives. Preparation involves:
- Chlorination of the carboxylic acid or its precursor to form the acid chloride.
- This intermediate can then be hydrolyzed or reacted with nucleophiles to yield the carboxylic acid or esters.
This approach allows for further functionalization and is common in medicinal chemistry for building complex molecules.
Representative Synthetic Route (Summary)
| Step | Reaction Type | Starting Material/Intermediate | Conditions/Notes | Outcome |
|---|---|---|---|---|
| 1 | Cyclization | Aminoalkyl imidazole precursor | Acidic/basic catalysis, heat | Formation of bicyclic imidazoazepine core |
| 2 | Halogenation (optional) | 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine | Bromination at 3-position | 3-bromo derivative |
| 3 | Carboxylation/Hydrolysis | 3-bromo intermediate | Nucleophilic substitution, hydrolysis | This compound |
| 4 | Acid chloride formation | Carboxylic acid | Chlorination (e.g., SOCl2) | 3-carbonyl chloride intermediate |
| 5 | Functionalization | Acid chloride | Reaction with nucleophiles (alcohols, amines) | Esters, amides, or other derivatives |
Research Findings and Optimization
- Microwave-assisted synthesis has been reported to improve yields and reduce reaction times in related heterocyclic ring formations, suggesting potential for optimizing the cyclization step.
- The choice of solvent (e.g., DMF, acetic acid) and temperature critically affects the cyclization efficiency and purity of the product.
- Halogenated intermediates such as 3-bromo derivatives are stable and can be stored, facilitating stepwise synthesis and functionalization.
- The carboxylic acid functionality is crucial for biological activity and can be selectively modified to generate derivatives for drug development.
Comparative Data Table of Key Intermediates and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group(s) | Role in Synthesis |
|---|---|---|---|---|
| This compound | C9H8N2O2 | 176.17 | Carboxylic acid at 3-position | Target compound |
| 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine | C8H11BrN2 | ~215 | Bromine at 3-position | Intermediate for carboxylation |
| 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride | C9H7ClN2O | ~198.65 | Acid chloride at 3-position | Reactive intermediate for derivatization |
| 3-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid | C15H16N2O2 | 256.30 | Phenyl substitution, carboxylic acid | Related compound, used for analog synthesis |
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility in synthesis and application.
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its pharmacological effects could lead to new treatments for various diseases.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 6,7,8,9-Tetrahydro-5H-imidazo
Biological Activity
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid is a bicyclic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and specific biological activities such as antimicrobial and antiviral effects. Additionally, this article presents data tables summarizing research findings and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 178.19 g/mol. Its structure features a fused imidazole and azepine ring system that contributes to its diverse biological activities.
This compound exhibits various biochemical interactions:
- Enzyme Interaction : This compound can act as an inhibitor or activator of specific enzymes by binding to their active sites. Such interactions can modulate metabolic pathways significantly .
- Cell Signaling : It influences cell signaling pathways by interacting with proteins involved in signal transduction. This interaction can alter cellular responses to stimuli and affect gene expression.
The biological activity of this compound is mediated through several mechanisms:
- Binding Interactions : The compound binds to enzymes and receptors, inhibiting or activating their functions. This can lead to changes in cellular processes such as metabolism and gene expression.
- Phosphorylation Modulation : It can affect the phosphorylation status of signaling proteins, thereby altering downstream signaling events critical for cell function.
- Gene Expression Alteration : By interacting with transcription factors or regulatory proteins, the compound can influence the expression of genes involved in growth, differentiation, and apoptosis.
Antimicrobial Activity
Research has shown that derivatives of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine exhibit significant antimicrobial properties:
-
Antibacterial Effects : Compounds derived from this structure have demonstrated activity against various bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
- Acinetobacter baumannii
- Antifungal Activity : The compound has also shown effectiveness against fungi such as Cryptococcus neoformans .
Antiviral Activity
Certain derivatives have exhibited potent antiviral activity against viruses such as influenza A H1N1. The structural modifications in these derivatives appear to enhance their efficacy against viral pathogens .
Data Tables
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of quaternary salts derived from 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine against clinical isolates. Results indicated a significant reduction in bacterial viability at sub-micromolar concentrations.
- Antiviral Assessment : In vitro assays showed that derivatives of the compound inhibited viral replication in H1N1-infected cells by up to 85% when treated with optimized dosages.
Comparison with Similar Compounds
Core Heterocycle Modifications
- 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide (C₇H₁₂ClN₅O) Structure: Replaces the imidazole ring with a triazole and incorporates a diazepine (seven-membered ring with two nitrogen atoms) instead of azepine. Properties: Lower molecular weight (217.657 g/mol) and reduced hydrophilicity due to the carboxamide group .
- Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate hydrochloride (CAS: 2177258-44-3) Structure: Combines imidazo and diazepine rings with an ethyl ester substituent. Properties: Enhanced lipophilicity compared to the carboxylic acid derivative, impacting membrane permeability .
Substituent Variations
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride
1,2-Diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide (CAS: 352200-40-9)
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Aqueous Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|---|
| Target compound | C₉H₁₂N₂O₂ | 180.21 | 1.2 | 12.5 | Carboxylic acid |
| [1,2,4]Triazolo[4,3-d]diazepine analog | C₇H₁₂ClN₅O | 217.66 | 0.8 | 8.3 | Carboxamide |
| Ethyl ester hydrochloride derivative | C₁₀H₁₆ClN₃O₂ | 245.71 | 2.1 | 3.7 | Ester, quaternary ammonium |
| Sulphonyl chloride analog | C₉H₁₁ClN₂O₂S | 246.72 | 1.8 | 1.2 | Sulphonyl chloride |
*Predicted using Lipinski’s rule of five.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid derivatives?
- Answer : The compound and its derivatives are synthesized via condensation reactions. For example, 3-aryl derivatives are obtained by reacting 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with 2-amino-1-arylethanones, followed by alkylation to form quaternary salts . Key steps include optimizing reaction conditions (e.g., solvent, temperature) and purification via column chromatography.
Q. How is nuclear magnetic resonance (NMR) spectroscopy used to confirm the structural integrity of this compound?
- Answer : and NMR spectra provide detailed assignments of protons and carbons in the fused imidazo-azepine ring system. For example, characteristic chemical shifts for the carboxylic acid moiety (δ ~170 ppm in NMR) and azepine ring protons (δ 1.5–3.0 ppm in NMR) are critical for structural validation .
Q. What in vitro assays are suitable for preliminary screening of antibacterial activity for this compound?
- Answer : Broth microdilution assays (e.g., MIC determination) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are standard. Agar diffusion methods can also assess zone-of-inhibition profiles. Evidence suggests quaternary salts of this scaffold exhibit moderate antifungal activity .
Advanced Research Questions
Q. How does the metabolic dependency of Mycobacterium tuberculosis on glycerol influence the observed activity of imidazo-azepine derivatives?
- Answer : Certain derivatives (e.g., compound A039) show bactericidal activity in glycerol-containing media due to glycerol kinase (GlpK)-mediated metabolism. Resistance arises from frameshift mutations in glpK, which disrupt glycerol phosphate accumulation and ATP depletion. Activity is absent in acetate-based media, highlighting the need for carbon-source-specific experimental design .
Q. What analytical challenges arise in quantifying impurities in this compound, and how are they resolved?
- Answer : High-performance liquid chromatography (HPLC) with UV detection or LC-MS is used to identify impurities (e.g., synthetic byproducts or degradation products). Reference standards (e.g., tert-butoxycarbonyl-protected analogs) aid in calibration. Exact mass spectrometry (HRMS) confirms molecular formulas (e.g., CHNO for a derivative with m/z 281.31) .
Q. What strategies are effective in optimizing the pharmacological stability of this compound under physiological conditions?
- Answer : Structural modifications, such as introducing tert-butoxycarbonyl (Boc) protecting groups, enhance stability against enzymatic degradation. Stability studies in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) assess hydrolysis resistance. Computational modeling (e.g., molecular docking) predicts metabolic hotspots for targeted modification .
Q. How do structural variations in the imidazo-azepine core impact biological activity?
- Answer : Substitution at the 3-position (e.g., aryl groups) modulates lipophilicity and target binding. For example, electron-withdrawing groups (e.g., nitro) enhance antibacterial potency, while bulky substituents reduce membrane permeability. Structure-activity relationship (SAR) studies combine synthetic diversification with bioassay data to identify optimal pharmacophores .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported biological activity data for imidazo-azepine derivatives?
- Answer : Variability may arise from differences in assay conditions (e.g., media composition, bacterial strains). Reproducibility requires strict adherence to standardized protocols (e.g., CLSI guidelines). Cross-validation using orthogonal assays (e.g., time-kill kinetics vs. MIC) resolves conflicting results .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
